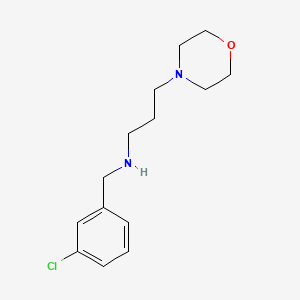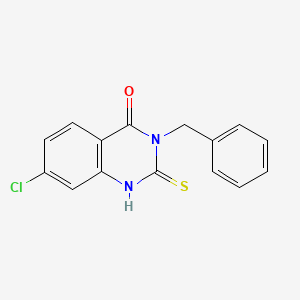
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the second position, a nitro group at the fourth position, and an aldehyde group at the third position
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Methyl-4-nitro-pyrazole-3-carbaldehyde.
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biological activities
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
Related compounds, such as indole derivatives, are known to have various biological activities
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment between 2-8°c . This suggests that environmental conditions could potentially influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of 2-methyl-pyrazole followed by formylation. One common method includes the reaction of 2-methyl-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-methyl-4-nitro-pyrazole is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the third position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Methyl-4-nitro-pyrazole-3-carboxylic acid.
Reduction: 2-Methyl-4-amino-pyrazole-3-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of agrochemicals and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-nitro-pyrazole: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-Nitro-pyrazole-3-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
2-Methyl-3-formyl-pyrazole: Lacks the nitro group, making it less versatile in redox reactions.
Uniqueness
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIYKUMGMYONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2839166.png)




![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
![Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate](/img/structure/B2839176.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)
